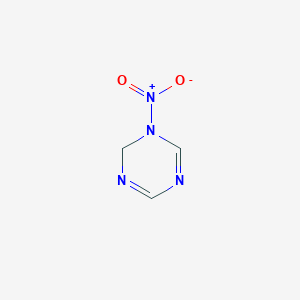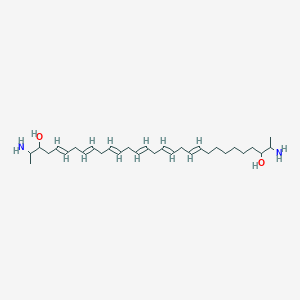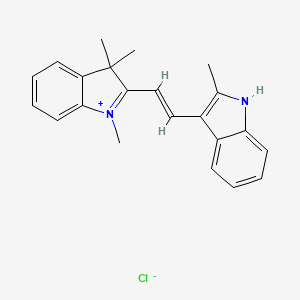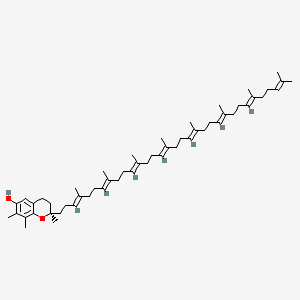
Galactarate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactarate(2-) is a dicarboxylic acid dianion that is the conjugate base of galactarate(1-). It has a role as a human metabolite. It is a galactaric acid anion and a dicarboxylic acid dianion. It is a conjugate base of a galactarate(1-).
Applications De Recherche Scientifique
Metabolic Engineering for Galactarate Production
- Fungal Strains Conversion : Metabolic engineering has been used to create fungal strains capable of converting d-galacturonate to meso-galactarate. This process involves manipulating fungi like Hypocrea jecorina and Aspergillus niger. Galactarate has potential applications in food, cosmetics, pharmaceuticals, and as a platform chemical (Mojzita et al., 2009).
Enhancing Galactaric Acid Production
- Optimization of Production Conditions : Research on Trichoderma reesei revealed that the production of galactaric acid depends on factors like temperature, pH, and medium composition. Strategies like fed-batch fermentation have been employed to increase yields (Barth & Wiebe, 2017).
Genetic Engineering for Enhanced Production
- Engineering Aspergillus niger : By using transcriptomics and CRISPR/Cas9 technology, researchers have successfully disrupted galactaric acid catabolism in A. niger, leading to efficient production of galactaric acid from d-galacturonic acid (Kuivanen et al., 2016).
Structural and Functional Analysis
- Structural Studies of Galactarate Dehydratase : Studies on the enzyme galactarate dehydratase from various organisms, including Oceanobacillus iheyensis and Agrobacterium tumefaciens, have shed light on its structure and catalytic mechanism. This enzyme plays a crucial role in the metabolism of galactarate (Rakus et al., 2009).
Complex Formation with Metal Ions
- Interaction with Copper(II) Ions : Research has explored how galactarate ions interact with metal ions like copper(II), including the formation of complexes and their stability. This has implications for understanding the biochemical behavior of galactarate in various environments (Bolotin et al., 2004).
Propriétés
Formule moléculaire |
C6H8O8-2 |
|---|---|
Poids moléculaire |
208.12 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2+,3+,4- |
Clé InChI |
DSLZVSRJTYRBFB-DUHBMQHGSA-L |
SMILES isomérique |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |
SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
SMILES canonique |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)


![4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)
![N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1237550.png)

![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)


![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1237556.png)


